molecular formula C10H12Cl2N4S2 B2389915 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine dihydrochloride CAS No. 1461705-83-8

4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine dihydrochloride

Cat. No.: B2389915
CAS No.: 1461705-83-8
M. Wt: 323.25
InChI Key: POMLEOHTJLZQFL-UHFFFAOYSA-N
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Description

4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine dihydrochloride is a compound belonging to the pyrimidine class of chemicals. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their wide range of biological activities. This compound, with the molecular formula C10H12Cl2N4S2, has a molecular weight of 323.25 .

Preparation Methods

The synthesis of 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine dihydrochloride typically involves the formation of the disulfide bond between two pyrimidine rings. The synthetic route may include the following steps:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine dihydrochloride can undergo various chemical reactions:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The pyrimidine rings can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions, with reagents like halides or amines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break the disulfide bond.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., DTT, TCEP), and nucleophiles (e.g., halides, amines). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine dihydrochloride involves its interaction with biological molecules through the disulfide bond. This bond can undergo redox reactions, influencing the activity of enzymes and other proteins. The compound may target specific molecular pathways involved in inflammation, oxidative stress, and cell signaling .

Comparison with Similar Compounds

Similar compounds to 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine dihydrochloride include other pyrimidine derivatives with disulfide bonds. These compounds share similar chemical properties but may differ in their biological activities and applications. Examples include:

  • 2,4-Dimethylpyrimidine disulfide
  • 4-Chloro-2-methylpyrimidine disulfide
  • 2,4-Dichloropyrimidine disulfide

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

4-methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S2.2ClH/c1-7-3-5-11-9(13-7)15-16-10-12-6-4-8(2)14-10;;/h3-6H,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMLEOHTJLZQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SSC2=NC=CC(=N2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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